Chiral Configuration Integrity: (2R) vs. (2S) Enantiomer Differentiation
The target compound bears the (R)-configuration at the C2 hydroxy group (CAS 918531-69-8), while its enantiomer is the (2S)-form (CAS 918531-68-7). Both share identical molecular formula (C17H24O5), MW (308.4 g/mol), and computed 2D descriptors including XLogP3-AA (2.5), hydrogen bond donor count (1), acceptor count (5), and rotatable bonds (12) [1][2]. No published head-to-head biological activity comparison between these two enantiomers was identified in the accessible literature. Procurement-grade differentiation currently rests on the documented chirality of the supplied material, where the (2R)-form is the specified stereoisomer intended for enantioselective applications. Using the (2S)-form without verification would introduce the opposite configuration at a stereogenic center critical for 3D molecular recognition [3].
| Evidence Dimension | Stereochemical identity (C2 configuration) |
|---|---|
| Target Compound Data | (R)-configuration; InChIKey: LADAIWCUPXWTRS-OAHLLOKOSA-N |
| Comparator Or Baseline | (2S)-enantiomer (CAS 918531-68-7); InChIKey: LADAIWCUPXWTRS-HNNXBMFYSA-N |
| Quantified Difference | Opposite optical rotation (specific rotation values not publicly reported for either compound) |
| Conditions | Structural comparison by PubChem InChIKey and IUPAC name analysis |
Why This Matters
In enantioselective synthesis or chiral biological assays, the (2R)-configured material is the required stereoisomer; substitution with the (2S)-form constitutes a different chemical entity with potentially divergent activity.
- [1] PubChem Compound Summary for CID 71426841, (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 71426842, (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate. National Center for Biotechnology Information (2026). View Source
- [3] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
